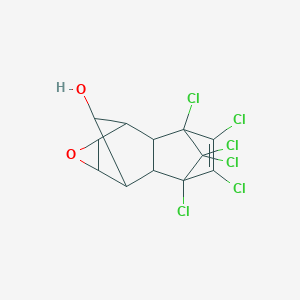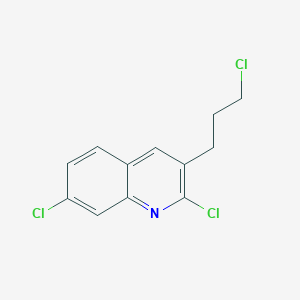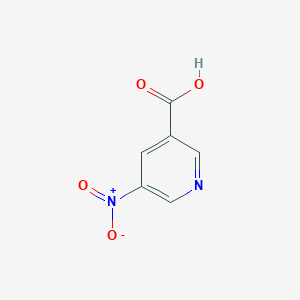
Cspd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cspd, also known as Copper Sulfide (CuS) nanoparticles, have gained significant attention in the field of nanotechnology due to their unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications.
Mecanismo De Acción
The mechanism of action of Cspd depends on its size, shape, and surface properties. The small size of Cspd nanoparticles allows them to penetrate the cell membrane and interact with cellular components, leading to various biological effects. The surface properties of Cspd nanoparticles play an essential role in determining their toxicity and biocompatibility.
Efectos Bioquímicos Y Fisiológicos
Cspd nanoparticles have been shown to induce oxidative stress and inflammation in cells. They can also affect the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The toxicity of Cspd nanoparticles depends on their size, shape, and surface properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cspd nanoparticles have several advantages for lab experiments, including their small size, high surface area, and unique optical and magnetic properties. However, the toxicity of Cspd nanoparticles can be a limitation for their use in lab experiments. It is essential to use appropriate safety measures while handling Cspd nanoparticles.
Direcciones Futuras
There are several future directions for the use of Cspd nanoparticles in scientific research and industrial applications. One direction is the development of Cspd-based sensors for the detection of various biomolecules and environmental pollutants. Another direction is the use of Cspd nanoparticles for targeted drug delivery in cancer therapy. Further studies are needed to understand the toxicity and biocompatibility of Cspd nanoparticles and to develop safe and effective methods for their use in various applications.
Conclusion
In conclusion, Cspd nanoparticles have unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications. The mechanism of action and biochemical and physiological effects of Cspd nanoparticles depend on their size, shape, and surface properties. While Cspd nanoparticles have several advantages for lab experiments, their toxicity can be a limitation. Further studies are needed to explore the potential applications of Cspd nanoparticles and to develop safe and effective methods for their use.
Métodos De Síntesis
The synthesis of Cspd involves various methods, including chemical precipitation, hydrothermal synthesis, sol-gel synthesis, and thermal decomposition. Among these methods, the chemical precipitation method is the most commonly used method for synthesizing Cspd. In this method, copper sulfate and sodium sulfide are mixed in a solvent, and the reaction is allowed to proceed at a specific temperature and time. The resulting Cspd nanoparticles are then separated and purified.
Aplicaciones Científicas De Investigación
Cspd has been extensively studied for its potential applications in various fields, including biomedical, environmental, and energy-related applications. In the biomedical field, Cspd has been shown to have antibacterial and anticancer properties. In environmental applications, Cspd has been used for the removal of heavy metals from wastewater. In energy-related applications, Cspd has been studied for its potential use in solar cells and lithium-ion batteries.
Propiedades
Número CAS |
142456-88-0 |
|---|---|
Nombre del producto |
Cspd |
Fórmula molecular |
C18H22ClO7P |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22ClO7P/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22) |
Clave InChI |
QWXOJIDBSHLIFI-UHFFFAOYSA-N |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
SMILES canónico |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
Sinónimos |
3-(2'-(spiro-5-chloroadamantane))-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane 3-(4-methoxyspiro(1,2-dioxetane-3,2'-(5'-chloro)tricyclo(3.3.1.1(3,7))decan)-4-yl)phenyl phosphate disodium CSPD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



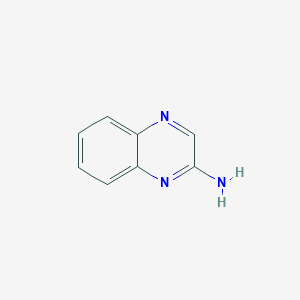
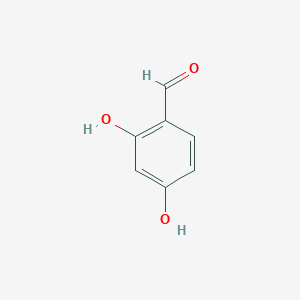
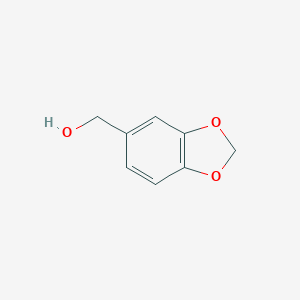
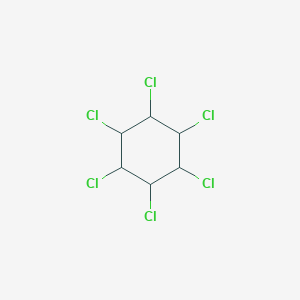
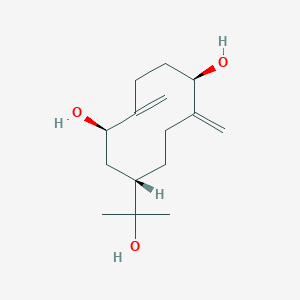
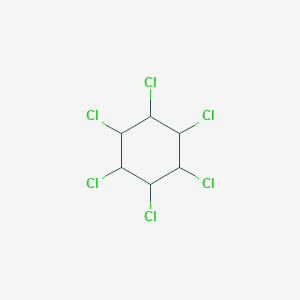
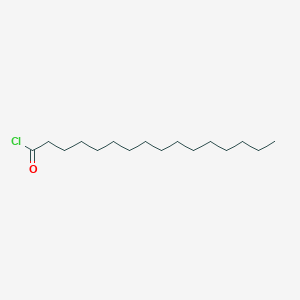
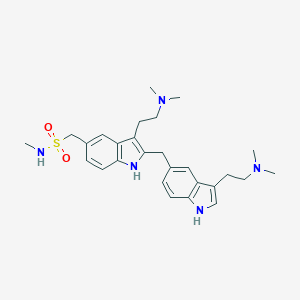
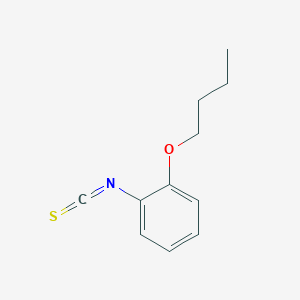
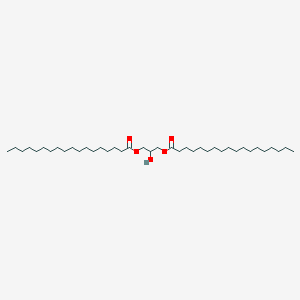
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
